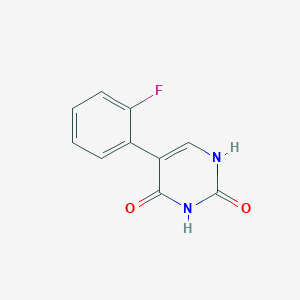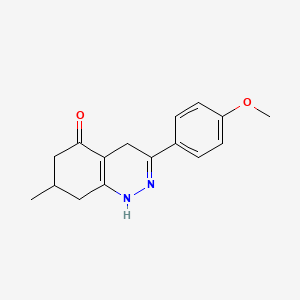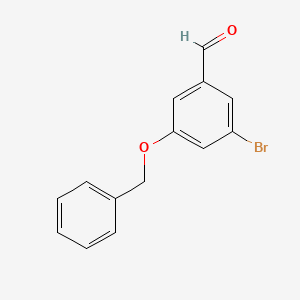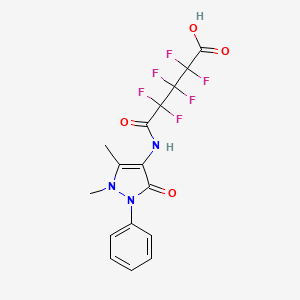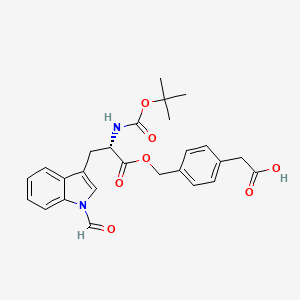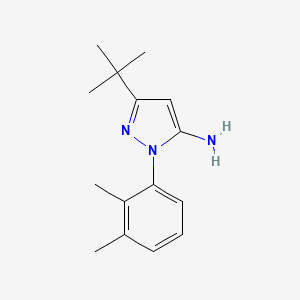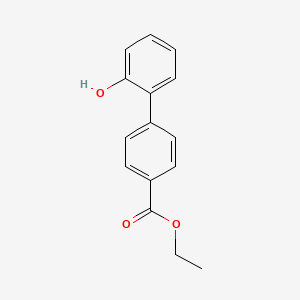
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione, also known as 2-((3-Phenoxyphenyl)methyl)-1,3-dioxolane, is an organic compound belonging to the class of oxindoles. It is a white solid that is insoluble in water, but soluble in organic solvents. The compound is of interest in the research and development of new drugs and compounds for the treatment of various diseases.
作用机制
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It has been found to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been found to increase the levels of dopamine, which is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It has also been found to reduce oxidative stress, which is thought to be responsible for its antioxidant effects. It has also been found to inhibit the growth of cancer cells, which is thought to be responsible for its anti-cancer effects.
实验室实验的优点和局限性
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a good choice for laboratory experiments. Another advantage is that it is a relatively stable compound. However, one limitation is that it is not soluble in water, making it difficult to work with in aqueous solutions.
未来方向
There are several potential future directions for research on 2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione. One potential direction is to further explore its potential use in the development of new drugs and compounds for the treatment of various diseases. Another potential direction is to further explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of mental health disorders.
合成方法
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione can be synthesized through a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methoxybenzaldehyde with 2-((3-Phenoxyphenyl)methyl)indane-1,3-dionemethoxy-4-methylpyridine, followed by the reaction of the resulting product with dimethylaminopyridine and finally the reaction of the resulting product with acetic anhydride.
科学研究应用
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been studied for its potential use in the development of new drugs and compounds for the treatment of various diseases. Studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to be effective in the treatment of depression, anxiety, and other mental health disorders.
属性
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSDJUHHDCRQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

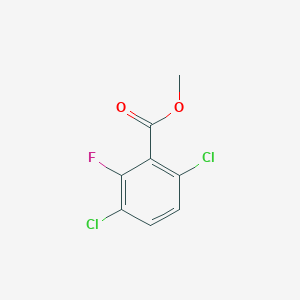

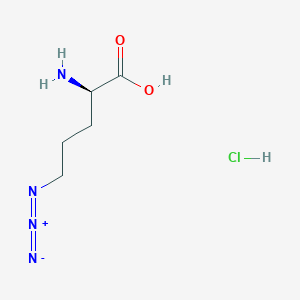
![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
